N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . This process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a hybrid structure of pyrrolidine-2,5-dione derivatives . This structure is believed to contribute to its potent anticonvulsant properties .Chemical Reactions Analysis
This compound interacts with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations of 100 µM or 500 µM .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its promising in vivo activity profile and drug-like properties . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .Scientific Research Applications
Radioligand Development
A significant application of this class of compounds is in the development of radioligands for positron emission tomography (PET) imaging. For instance, compounds structurally related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide have shown promise as PET radioligands for imaging serotonin 5-HT1A receptors in the brain. These receptors are crucial for studying neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, exhibited high brain uptake, slow brain clearance, and stability to defluorination, making it a potent candidate for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for compounds like this compound. A study presented a rapid and high-yield synthetic method for a closely related compound, highlighting multi-step nucleophilic substitution reactions and ester hydrolysis as key steps in its synthesis (Zhou et al., 2021).
Serotonin Receptors and Alzheimer's Disease
Another application involves the exploration of serotonin receptors in the living brain, particularly in the context of Alzheimer's disease. PET imaging using analogs of this compound has provided insights into 5-HT1A receptor densities, correlating receptor decreases with clinical symptoms and demonstrating the potential of these compounds in studying neurodegenerative diseases (Kepe et al., 2006).
Antimicrobial and Antioxidant Studies
Compounds within this chemical family have also been evaluated for their antimicrobial and antioxidant activities. For example, cyclopropane derivatives have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their broad pharmacological applications (Raghavendra et al., 2016).
Antituberculosis Activity
Additionally, thiazole-aminopiperidine hybrid analogs, structurally related to the compound of interest, have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity. This highlights their potential use in developing new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c19-14-3-1-13(2-4-14)18(7-8-18)17(24)20-9-11-25-12-10-21-15(22)5-6-16(21)23/h1-4H,5-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZGOEPXNLIAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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